molecular formula C22H21BrN2O3S B3550105 N~2~-(4-bromobenzyl)-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-bromobenzyl)-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3550105
M. Wt: 473.4 g/mol
InChI Key: MNXDVNVCUHLMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(4-bromobenzyl)-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a glycinamide backbone substituted with various aromatic groups

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O3S/c1-17-7-13-20(14-8-17)24-22(26)16-25(15-18-9-11-19(23)12-10-18)29(27,28)21-5-3-2-4-6-21/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXDVNVCUHLMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-bromobenzyl)-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with glycine, which is then protected and functionalized through a series of reactions involving bromination, sulfonylation, and amide formation. Specific reagents and conditions may include:

    Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Sulfonylation: Employing sulfonyl chlorides in the presence of a base like pyridine.

    Amide Formation: Utilizing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-bromobenzyl)-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH~4~).

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-(4-bromobenzyl)-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural complexity.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(4-bromobenzyl)-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic groups may facilitate binding to hydrophobic pockets in proteins, while the sulfonyl and amide groups can form hydrogen bonds and other interactions that stabilize the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-chlorobenzyl)-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(4-fluorobenzyl)-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(4-methoxybenzyl)-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N~2~-(4-bromobenzyl)-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other similar compounds cannot. This makes it particularly valuable in certain synthetic and research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-bromobenzyl)-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(4-bromobenzyl)-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.